1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene
Overview
Description
1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H4F6. It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and an ethyl group is substituted with a trifluoromethyl group. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene typically involves the introduction of trifluoromethyl groups into a benzene ring. One common method is the reaction of 1,2,4-trifluorobenzene with 2,2,2-trifluoroethyl iodide in the presence of a strong base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation Reactions: The trifluoroethyl group can be oxidized to form trifluoroacetic acid derivatives.
Reduction Reactions: The compound can be reduced to form partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Major products are trifluoroacetic acid and its derivatives.
Reduction: Hydrogenated benzene derivatives are formed.
Scientific Research Applications
1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential use in drug development due to its unique chemical properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene is primarily influenced by the electron-withdrawing effects of the fluorine atoms. This effect stabilizes the compound and makes it less reactive towards electrophilic aromatic substitution. The trifluoroethyl group also contributes to the compound’s overall stability and influences its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trifluorobenzene: Similar in structure but lacks the trifluoroethyl group.
2,2,2-Trifluoroethylbenzene: Contains a trifluoroethyl group but lacks additional fluorine atoms on the benzene ring.
1,1,1-Trifluoro-2-phenylethane: Another fluorinated benzene derivative with different substitution patterns.
Uniqueness
1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene is unique due to the combination of multiple fluorine atoms and a trifluoroethyl group, which imparts distinct chemical properties
Biological Activity
1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound that has garnered attention due to its unique chemical properties and potential biological activities. The trifluoromethyl groups enhance the lipophilicity and metabolic stability of the compound, making it a candidate for various pharmacological applications.
Chemical Structure and Properties
The compound features a benzene ring substituted with trifluoromethyl groups at specific positions. The presence of multiple fluorine atoms significantly alters the electronic characteristics of the molecule, which can influence its interaction with biological targets.
Biological Mechanisms
Research has indicated that compounds containing trifluoromethyl groups can exhibit diverse biological activities, including:
- Antimicrobial Activity : Trifluoromethylated compounds have shown promising results against various bacterial strains. For instance, studies have demonstrated that modifications to the benzene ring can enhance the efficacy of antimicrobial agents by increasing their binding affinity to bacterial enzymes .
- Anticancer Properties : Some trifluoromethylated compounds have been investigated for their potential to inhibit cancer cell proliferation. The incorporation of trifluoromethyl groups has been linked to improved potency in inhibiting key enzymes involved in cancer progression .
- Neuropharmacological Effects : There is evidence suggesting that trifluoromethylated compounds can interact with neurotransmitter systems. For example, certain derivatives have been shown to modulate serotonin uptake, which may have implications for treating mood disorders .
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various trifluoromethylated compounds. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be lower than those of non-fluorinated analogs, suggesting enhanced efficacy due to fluorination .
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 8 | E. coli |
Non-fluorinated analog | 32 | E. coli |
Anticancer Activity
In another study focusing on anticancer activity, researchers evaluated the effects of trifluoromethylated compounds on human cancer cell lines. The compound demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. This effect was attributed to the compound's ability to induce apoptosis in cancer cells through modulation of apoptotic pathways .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (breast cancer) | 10 | Apoptosis induction |
A549 (lung cancer) | 15 | Cell cycle arrest |
Properties
IUPAC Name |
1,2,4-trifluoro-3-(2,2,2-trifluoroethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-5-1-2-6(10)7(11)4(5)3-8(12,13)14/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBVEDUNFLJKMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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